Cas no 1261769-16-7 (2-(6-Chloronaphthalen-2-yl)acetonitrile)

2-(6-Chloronaphthalen-2-yl)acetonitrile 化学的及び物理的性質
名前と識別子
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- 2-(6-Chloronaphthalen-2-yl)acetonitrile
- 6-Chloronaphthalene-2-acetonitrile
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- インチ: 1S/C12H8ClN/c13-12-4-3-10-7-9(5-6-14)1-2-11(10)8-12/h1-4,7-8H,5H2
- InChIKey: BAWKRGYBPYWUPS-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC2C=C(CC#N)C=CC=2C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 242
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 23.8
2-(6-Chloronaphthalen-2-yl)acetonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000784-1g |
6-Chloronaphthalene-2-acetonitrile |
1261769-16-7 | 98% | 1g |
1,685.00 USD | 2021-06-15 | |
Alichem | A219000784-500mg |
6-Chloronaphthalene-2-acetonitrile |
1261769-16-7 | 98% | 500mg |
980.00 USD | 2021-06-15 |
2-(6-Chloronaphthalen-2-yl)acetonitrile 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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2-(6-Chloronaphthalen-2-yl)acetonitrileに関する追加情報
Professional Introduction to 2-(6-Chloronaphthalen-2-yl)acetonitrile (CAS No. 1261769-16-7)
2-(6-Chloronaphthalen-2-yl)acetonitrile, with the chemical formula C12H6ClN, is a significant compound in the field of organic synthesis and pharmaceutical research. This compound is characterized by its chloronaphthalene core structure, which makes it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the acetonitrile functional group further enhances its utility in pharmaceutical applications, particularly in the development of novel therapeutic agents.
The compound's unique structural features have garnered attention from researchers due to its potential in drug discovery. Specifically, the chloronaphthalen-2-yl moiety can serve as a versatile scaffold for designing molecules with specific biological activities. Recent studies have highlighted its role in the synthesis of small-molecule inhibitors targeting various disease pathways, including cancer and inflammatory disorders.
In the realm of medicinal chemistry, 2-(6-Chloronaphthalen-2-yl)acetonitrile has been explored for its ability to act as a precursor in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By modifying the chloronaphthalen-2-yl and acetonitrile groups, researchers can fine-tune the pharmacological properties of the resulting compounds to achieve desired selectivity and potency.
One of the most compelling aspects of this compound is its adaptability in synthetic chemistry. The chloronaphthalen-2-yl group can undergo various reactions, including nucleophilic substitution and cross-coupling reactions, which are fundamental to constructing complex molecular architectures. This flexibility has enabled the synthesis of a diverse array of derivatives with potential therapeutic applications. For instance, researchers have utilized this compound to develop novel analogs with enhanced binding affinity to biological targets.
The pharmaceutical industry has shown particular interest in leveraging 2-(6-Chloronaphthalen-2-yl)acetonitrile for its role in developing antitumor agents. Preclinical studies have demonstrated that certain derivatives derived from this compound exhibit inhibitory effects on tumor growth by interfering with critical signaling pathways involved in cancer progression. These findings have spurred further investigation into optimizing the structure-activity relationships (SAR) of these derivatives to improve their efficacy and reduce toxicity.
Additionally, the compound's potential in addressing neurological disorders has not been overlooked. Emerging research suggests that modifications of the chloronaphthalen-2-yl moiety can lead to compounds with neuroprotective properties. This is particularly relevant given the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's. By targeting specific enzymatic pathways or receptor interactions, these derivatives may offer new therapeutic strategies for these challenging conditions.
The synthesis of 2-(6-Chloronaphthalen-2-yl)acetonitrile itself is an intriguing process that showcases advancements in synthetic methodologies. Modern techniques, such as palladium-catalyzed cross-coupling reactions, have enabled more efficient and scalable production methods. These improvements have not only enhanced the availability of the compound but also opened up new avenues for its application in drug discovery programs.
In conclusion, 2-(6-Chloronaphthalen-2-yl)acetonitrile (CAS No. 1261769-16-7) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable building block for developing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, it is likely to remain a cornerstone in medicinal chemistry and drug development efforts.
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